
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- (BDAPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDAPT is a thiol-containing compound that has been used in various biological studies due to its unique properties.
作用机制
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- acts as a thiol-containing probe that reacts with ROS and H2S in biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- reacts with ROS to form a fluorescent adduct that can be detected using fluorescence spectroscopy. Similarly, Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- reacts with H2S to form a fluorescent adduct that can be detected using fluorescence spectroscopy. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- also reacts with S-nitrosylated proteins to form a fluorescent adduct that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been shown to have minimal biochemical and physiological effects on cells and tissues. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- does not affect cell viability or proliferation and does not induce any significant changes in cellular metabolism. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been shown to be non-toxic to cells at concentrations used in various studies.
实验室实验的优点和局限性
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several advantages for lab experiments. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a thiol-containing probe that can be used for the detection of ROS, H2S, and S-nitrosylated proteins in biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a fluorescent probe that can be detected using fluorescence spectroscopy, which is a highly sensitive and specific technique. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is also non-toxic to cells at concentrations used in various studies. However, the synthesis of Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a complex process that requires expertise in synthetic chemistry. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is also relatively expensive compared to other probes used for the detection of ROS, H2S, and S-nitrosylated proteins.
未来方向
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several potential future directions in various fields. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can be used as a tool for the study of ROS, H2S, and S-nitrosylated proteins in various biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can also be used for the development of new diagnostic tools for various diseases. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can be modified to improve its properties, such as its sensitivity and selectivity for the detection of ROS, H2S, and S-nitrosylated proteins. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can also be used for the development of new drugs for the treatment of various diseases that involve ROS, H2S, and S-nitrosylated proteins.
Conclusion:
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a thiol-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been extensively used in various scientific research studies as a thiol-containing probe for the detection of ROS, H2S, and S-nitrosylated proteins in biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several advantages for lab experiments, such as its non-toxicity to cells and its sensitivity and specificity for the detection of ROS, H2S, and S-nitrosylated proteins. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several potential future directions in various fields, such as the development of new diagnostic tools and drugs for the treatment of various diseases.
合成方法
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can be synthesized using a multi-step synthetic route that involves the reaction of p-butoxybenzamide with 3-dimethylaminopropylthiol in the presence of a catalyst. The final product is obtained by purification using column chromatography. The synthesis of Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a complex process that requires expertise in synthetic chemistry.
科学研究应用
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been extensively used in various scientific research studies due to its unique properties. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been used as a thiol-containing probe for the detection of reactive oxygen species (ROS) in biological systems. It has also been used as a fluorescent probe for the detection of hydrogen sulfide (H2S) in cells. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been used as a tool for the study of protein S-nitrosylation, a post-translational modification that plays a crucial role in various cellular processes.
属性
CAS 编号 |
16531-42-3 |
|---|---|
产品名称 |
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- |
分子式 |
C16H26N2OS |
分子量 |
294.5 g/mol |
IUPAC 名称 |
4-butoxy-N-[3-(dimethylamino)propyl]benzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-4-5-13-19-15-9-7-14(8-10-15)16(20)17-11-6-12-18(2)3/h7-10H,4-6,11-13H2,1-3H3,(H,17,20) |
InChI 键 |
SFBOQUTUNLWFLY-UHFFFAOYSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)C(=NCCCN(C)C)S |
SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
其他 CAS 编号 |
16531-42-3 |
同义词 |
p-Butoxy-N-[3-(dimethylamino)propyl]thiobenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



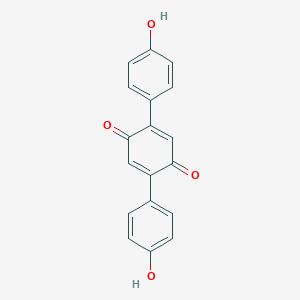

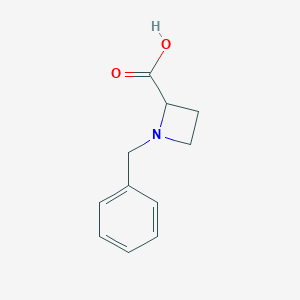
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)

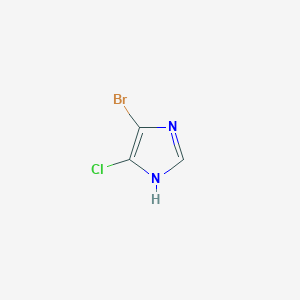

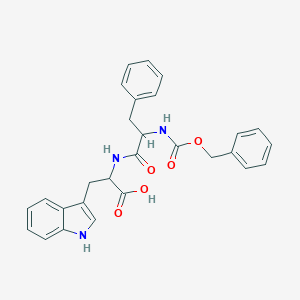
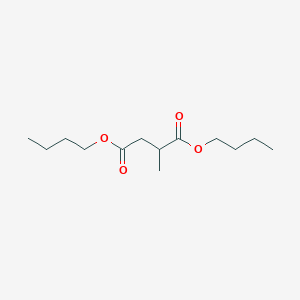
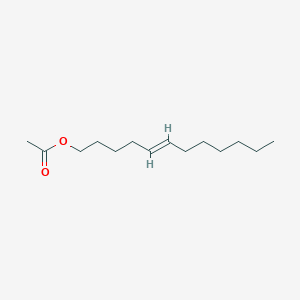
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)


